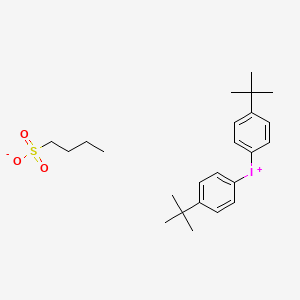
Bis(4-tert-butylphenyl)iodanium butane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-tert-butylphenyl)iodanium butane-1-sulfonate is a chemical compound known for its role as a photoinitiator and photoacid generator. It is used in various industrial and research applications due to its ability to generate acid upon exposure to light, which initiates polymerization reactions. This compound is particularly valuable in the fields of photolithography and polymer chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-tert-butylphenyl)iodanium butane-1-sulfonate typically involves the reaction of iodine with tert-butylbenzene in the presence of an oxidizing agent such as m-chloroperbenzoic acid. The reaction is carried out in a solvent like dichloromethane at low temperatures, followed by the addition of trifluoromethanesulfonic acid to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-tert-butylphenyl)iodanium butane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can be reduced to form iodide derivatives.
Substitution: The compound can undergo substitution reactions where the iodonium group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of iodinated aromatic compounds, while reduction can yield iodide salts.
Wissenschaftliche Forschungsanwendungen
Bis(4-tert-butylphenyl)iodanium butane-1-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the production of photoresists for photolithography.
Biology: Employed in the study of light-induced biological processes and as a tool for photo-controlled release of bioactive molecules.
Medicine: Investigated for its potential use in drug delivery systems where controlled release is triggered by light.
Industry: Utilized in the manufacturing of coatings, adhesives, and composites where precise control over polymerization is required
Wirkmechanismus
The mechanism of action of Bis(4-tert-butylphenyl)iodanium butane-1-sulfonate involves the absorption of light, leading to the cleavage of the iodonium bond and the generation of a cationic species. This cationic species can then initiate polymerization reactions by opening epoxide rings or other reactive groups in monomers. The compound’s ability to generate acid upon light exposure makes it a valuable photoacid generator in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-tert-butylphenyl)iodonium triflate
- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
- Diphenyliodonium triflate
- Triphenylsulfonium triflate
Uniqueness
Bis(4-tert-butylphenyl)iodanium butane-1-sulfonate is unique due to its specific combination of tert-butyl groups and the butane-1-sulfonate moiety, which provides distinct photochemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in photoinitiation and photoacid generation applications .
Eigenschaften
CAS-Nummer |
799269-64-0 |
|---|---|
Molekularformel |
C24H35IO3S |
Molekulargewicht |
530.5 g/mol |
IUPAC-Name |
bis(4-tert-butylphenyl)iodanium;butane-1-sulfonate |
InChI |
InChI=1S/C20H26I.C4H10O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-2-3-4-8(5,6)7/h7-14H,1-6H3;2-4H2,1H3,(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
LAJARNUSVWJMRX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCS(=O)(=O)[O-].CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,5-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14218842.png)
![2-Bromo-5,6-dimethylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14218843.png)
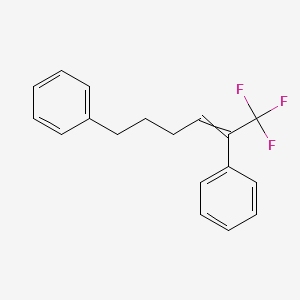
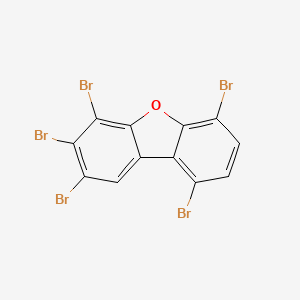

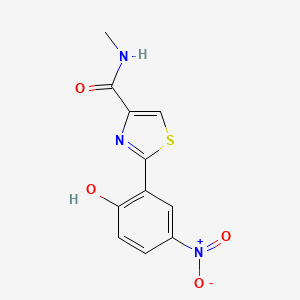
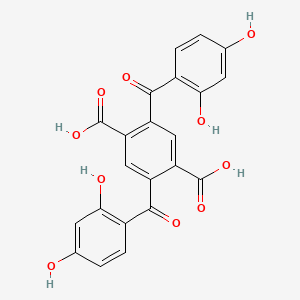
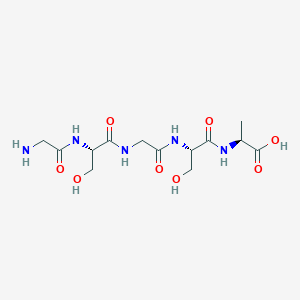

![3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole](/img/structure/B14218907.png)
![(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide](/img/structure/B14218908.png)


![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
